molecular formula C12H12O3 B15312609 5-Oxahexacyclo[5.4.1.0^{2,6}.0^{3,10}.0^{4,8}.0^{9,12}]dodecane-4-carboxylicacid

5-Oxahexacyclo[5.4.1.0^{2,6}.0^{3,10}.0^{4,8}.0^{9,12}]dodecane-4-carboxylicacid

Cat. No.: B15312609
M. Wt: 204.22 g/mol
InChI Key: CKYHREDYCSWXDQ-UHFFFAOYSA-N
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Description

5-Oxahexacyclo[5.4.1.0²,⁶.0³,¹⁰.0⁴,⁸.0⁹,¹²]dodecane-4-carboxylic acid is a polycyclic compound featuring a highly strained hexacyclic dodecane backbone with an oxygen bridge (oxa) at position 5 and a carboxylic acid functional group at position 4. Its synthesis involves the reaction of Cs-trishomocubane-8,11-diol with hydrohalic acids, leading to skeletal rearrangement and stereoselective formation . The compound is cataloged as a building block in synthetic chemistry, suggesting utility in drug discovery and materials science . Key structural attributes include:

  • Hexacyclic framework: Six fused rings with bridgehead substituents.
  • Carboxylic acid group: Enhances acidity and reactivity in derivatization.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecane-4-carboxylic acid

InChI

InChI=1S/C12H12O3/c13-11(14)12-8-3-1-2-4-5(3)9(12)7(4)10(15-12)6(2)8/h2-10H,1H2,(H,13,14)

InChI Key

CKYHREDYCSWXDQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C4C1C5C2C6C3C4C5(O6)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxahexacyclo[5.4.1.0{2,6}.0{3,10}.0{4,8}.0{9,12}]dodecane-4-carboxylic acid involves multiple steps, starting from simpler organic precursors. The key steps typically include cyclization reactions to form the hexacyclic core, followed by functional group modifications to introduce the carboxylic acid moiety. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes are often optimized for cost-effectiveness, scalability, and environmental considerations. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

5-Oxahexacyclo[5.4.1.0{2,6}.0{3,10}.0{4,8}.0{9,12}]dodecane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

5-Oxahexacyclo[5.4.1.0{2,6}.0{3,10}.0{4,8}.0{9,12}]dodecane-4-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs or as diagnostic agents.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxahexacyclo[5.4.1.0{2,6}.0{3,10}.0{4,8}.0{9,12}]dodecane-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s rigid and stable structure allows it to bind selectively to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to three classes of analogs: nitrogen-containing hexacyclic derivatives, polycyclic carboxylic acids, and bioactive scaffolds.

Table 1: Structural and Functional Comparison
Compound Name Key Features Functional Groups Synthesis Route Biological Activity/Applications References
5-Oxahexacyclo[...]dodecane-4-carboxylic acid Oxygen bridge, hexacyclic framework Carboxylic acid Trishomocubane diol rearrangement Building block for synthesis
4-Azahexacyclo[5.4.1.0²,⁶.0³,¹⁰.0⁵,⁹.0⁸,¹¹]dodecane-3-ol Nitrogen bridge, hydroxyl group Hydroxyl N-substitution on trishomocubane scaffold Sigma receptor ligand, neuroprotective
(4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid Furo-isoindole ring system Carboxylic acid, ketone Maleic anhydride reaction Hydrogen-bonded crystal structure
Doxycycline hyclate Tetracycline core with carboxamide Carboxamide, hydroxyl Fermentation-derived synthesis Broad-spectrum antibiotic
Key Observations:
  • Aza derivatives exhibit receptor-binding activity (e.g., sigma receptors), while the oxa analog’s role remains exploratory .
  • Functional Group Impact : The carboxylic acid group in the oxa compound enhances acidity (pKa ~2–3) compared to hydroxyl or amine derivatives, influencing solubility and reactivity.
  • Synthetic Complexity : The oxa compound forms as a side product in trishomocubane rearrangements, contrasting with targeted syntheses of aza derivatives .

Physicochemical Properties

  • Hydrogen Bonding : The carboxylic acid group enables strong O–H···O interactions, as observed in similar isoindole-carboxylic acid crystals .

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